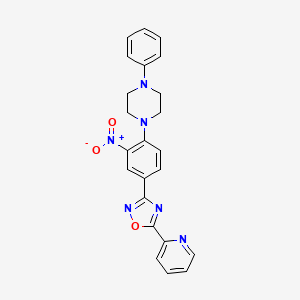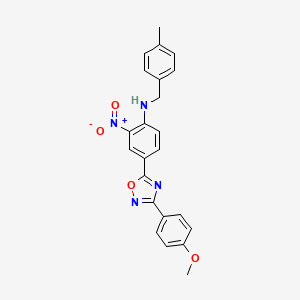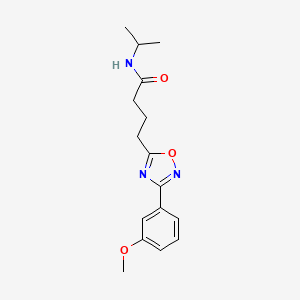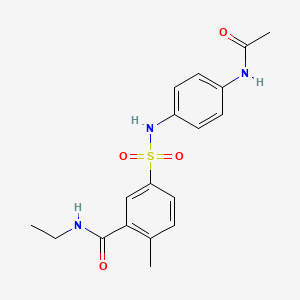
3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole is a chemical compound that has received significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit promising biological activity and has been the subject of extensive research in recent years. In
Mécanisme D'action
The exact mechanism of action of 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors in the body. This compound has been found to exhibit potent activity against certain cancer cell lines, suggesting that it may have potential as an anticancer agent. Additionally, this compound has been shown to exhibit activity against certain bacterial and viral infections, making it a promising candidate for use in the development of new antibiotics and antiviral drugs.
Biochemical and Physiological Effects:
3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the growth of cancer cells, bacteria, and viruses, suggesting that it may have potential as an anticancer, antibiotic, and antiviral agent. Additionally, this compound has been shown to exhibit potent antioxidant activity, which may make it useful in the treatment of various diseases associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole in lab experiments is its potent biological activity. This compound has been shown to exhibit activity against a range of diseases, making it a promising candidate for use in various scientific applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the high cost of synthesizing this compound may also limit its use in some research applications.
Orientations Futures
There are several potential future directions for research involving 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole. One area of research is in the development of new drugs for the treatment of cancer, bacterial, and viral infections. Additionally, this compound may have potential as a diagnostic tool or imaging agent for the detection of certain diseases. Further research is also needed to explore the potential side effects and toxicity of this compound, as well as its potential use in combination with other drugs for the treatment of various diseases. Overall, 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole is a promising compound with a range of potential applications in the field of medicinal chemistry and beyond.
Méthodes De Synthèse
The synthesis of 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole involves the reaction of 4-(4-phenylpiperazin-1-yl)-3-nitrobenzaldehyde with pyridine-2-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, which ultimately leads to the formation of the desired product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in various scientific applications.
Applications De Recherche Scientifique
3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole has been found to exhibit potent biological activity, making it a promising candidate for use in various scientific applications. One of the primary areas of research involving this compound is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases. Additionally, this compound has been studied for its potential use in the development of new diagnostic tools and imaging agents.
Propriétés
IUPAC Name |
3-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-5-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c30-29(31)21-16-17(22-25-23(32-26-22)19-8-4-5-11-24-19)9-10-20(21)28-14-12-27(13-15-28)18-6-2-1-3-7-18/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLYMDFVGOHSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C4=NOC(=N4)C5=CC=CC=N5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)

![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)



![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7692766.png)


